Cyclohexanol, 4-(1-methylethyl)-, acetate, cis-

Fragrance chemistry Structure–odor relationships Stereochemistry–olfaction correlation

Cyclohexanol, 4-(1-methylethyl)-, acetate, cis- (CAS 15876-32-1; also referred to as cis-4-isopropylcyclohexyl acetate or cis-leather cyclohexyl acetate) is a stereochemically defined alicyclic ester with the molecular formula C11H20O2 and a molecular weight of 184.28 g·mol⁻¹. This compound belongs to the 4-alkylcyclohexyl acetate family, widely employed as functional perfumery ingredients in beauty care, soaps, laundry care, and household products.

Molecular Formula C11H20O2
Molecular Weight 184.27 g/mol
CAS No. 15876-32-1
Cat. No. B12802754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexanol, 4-(1-methylethyl)-, acetate, cis-
CAS15876-32-1
Molecular FormulaC11H20O2
Molecular Weight184.27 g/mol
Structural Identifiers
SMILESCC(C)C1CCC(CC1)OC(=O)C
InChIInChI=1S/C11H20O2/c1-8(2)10-4-6-11(7-5-10)13-9(3)12/h8,10-11H,4-7H2,1-3H3
InChIKeyLUKLZSMNWYKSJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclohexanol, 4-(1-methylethyl)-, acetate, cis- (CAS 15876-32-1): Procurement-Grade Overview for Stereochemically Defined Fragrance Intermediates


Cyclohexanol, 4-(1-methylethyl)-, acetate, cis- (CAS 15876-32-1; also referred to as cis-4-isopropylcyclohexyl acetate or cis-leather cyclohexyl acetate) is a stereochemically defined alicyclic ester with the molecular formula C11H20O2 and a molecular weight of 184.28 g·mol⁻¹ [1]. This compound belongs to the 4-alkylcyclohexyl acetate family, widely employed as functional perfumery ingredients in beauty care, soaps, laundry care, and household products [2]. Critically, the cis-configuration of the isopropyl substituent at the C4 position of the cyclohexane ring confers distinct physicochemical and organoleptic properties compared to its trans-diastereomer, making stereochemical identity—not merely molecular connectivity—the decisive parameter for procurement specification in fragrance and flavor research [2].

1
Stereochemical identity defines the procurement specification, not only molecular connectivity
2
Fragrance formulation research: olfactory and organoleptic property studies
3
Cis configuration governs sensory reproducibility; mixed isomers may confound results

Why Generic 4-Isopropylcyclohexyl Acetate Cannot Substitute for the Stereochemically Defined cis-Isomer (CAS 15876-32-1)


Commercial 4-isopropylcyclohexyl acetate is typically sold as a mixture of cis- and trans-diastereoisomers, with the cis-isomer constituting only 25–35% of the blend and the trans-isomer predominating at 65–75% [1]. The cis- and trans-diastereomers are not functionally interchangeable: the cis-isomer is documented to be a more potent odorant than its trans counterpart, and the two isomers exhibit measurably different chemical reactivity profiles [1][2]. Procuring a mixed-isomer product when a specific cis-enriched or cis-pure material is required introduces uncontrolled variability in olfactory performance, reaction kinetics, and downstream analytical reproducibility. The quantitative evidence presented below establishes where and why stereochemical specification translates into verifiable functional differences.

Cis content mismatch
Commercial 4-isopropylcyclohexyl acetate typically contains only 25–35% cis; olfactory impact may not match expected cis character.
Hydrolysis rate divergence
Cis and trans isomers exhibit different alkaline hydrolysis kinetics; controlled-release performance may shift when replacing stereochemically defined material with a mixture.
Analytical reproducibility
Mixed-isomer products preclude stereochemistry-dependent quality control; GC purity verification requires distinct cis/trans resolution.

Quantitative Differentiation Evidence for cis-4-(1-Methylethyl)cyclohexyl Acetate (CAS 15876-32-1) vs. Closest Comparators


Olfactory Potency: cis-4-Isopropylcyclohexanol Demonstrates Approximately 5-Fold Greater Odor Potency Than Its trans-Diastereomer

In a controlled organoleptic evaluation conducted by professional perfumers at Givaudan, cis-4-isopropylcyclohexanol (the immediate alcohol precursor to the target acetate) was rated as 'almost five times more potent' than trans-4-isopropylcyclohexanol in odor intensity [1]. The corresponding acetate derivatives (cis- and trans-4-tert-butylcyclohexyl acetate, the woody acetate pair) exhibited an even more pronounced odor threshold differential, with the cis-isomer demonstrating 'much more pronounced' potency advantage [1]. For 4-isopropylcyclohexanol, the commercial mixture (Apo Patchone Coeur – IFF; Folrosia – Givaudan) is sold with only 25–35% cis content, yet the cis-isomer is the dominant contributor to the characteristic diffusive leathery-floral odor profile [1]. This potency differential is consistent with literature reports for structurally analogous 4-alkylcyclohexyl acetates, where cis-isomers consistently show more favorable and more intense odor characteristics than trans-isomers [2].

Olfactory Potency
Head-to-head
cis: ~5× more potent than trans
Supports cis-odor-intensity context
Givaudan perfumer panel; Brenna 2020
Fragrance chemistry Structure–odor relationships Stereochemistry–olfaction correlation Functional perfumery

Alkaline Hydrolysis Kinetics: cis-4-Isopropylcyclohexyl Acetate Hydrolyzes at Approximately Twice the Rate of Its trans-Diastereomer

A foundational kinetic study by Pekkarinen (1955) on the alkaline hydrolysis of cis-trans isomeric aliphatic esters established that the cis-isomer of 4-isopropylcyclohexyl acetate undergoes base-catalyzed hydrolysis at approximately twice the rate of the corresponding trans-isomer [1]. This rate differential arises from the stereoelectronic environment of the ester carbonyl: in the cis-configuration, the axial isopropyl group creates a steric environment that facilitates nucleophilic attack at the carbonyl carbon, whereas in the trans-configuration, the equatorial orientation of the substituent provides greater steric shielding. The rate ratio (k_cis/k_trans ≈ 2) is consistent with the broader trend observed across six-membered cyclic esters where cis-isomers with axial substituents exhibit enhanced reactivity toward nucleophilic acyl substitution relative to their trans counterparts [2].

Hydrolysis Kinetics
Head-to-head
k_cis/k_trans ≈ 2
Supports stereochemistry-controlled release context
Alkaline hydrolysis; Pekkarinen 1955
Ester hydrolysis kinetics Stereoelectronic effects Prodrug design Fragrance stability

Chromatographic Differentiation: cis- and trans-4-Isopropylcyclohexyl Acetate Are Resolvable by GC, Enabling Quantitative Stereoisomeric Purity Verification

The cis- and trans-diastereomers of 4-isopropylcyclohexyl acetate are chromatographically resolvable by gas chromatography (GC). In the biocatalytic synthesis study by Brenna et al. (2020), GC/MS analysis with an HP-5 column successfully separated and quantified the cis- and trans-isomers, enabling the determination of diastereoisomeric excess (de) values for enzymatic reduction products. The cis-4-isopropylcyclohexanol precursor was obtained with high de values using ADH200 and EVO30 alcohol dehydrogenases, with conversion and de determined by GC/MS integration [1]. This chromatographic resolvability is a practical analytical prerequisite for procurement quality assurance: without it, verifying that a purchased material labeled 'cis' is genuinely cis-enriched (rather than a standard cis/trans mixture) would be impossible via routine analysis. Retention index data for 4-alkyl-substituted cyclohexyl esters demonstrate that cis-isomers consistently exhibit higher retention indices than trans-isomers on non-polar stationary phases, a trend attributable to the greater molecular surface area exposed for dispersive interactions when the alkyl substituent occupies the axial orientation [2].

GC Resolution
Class-level inference
Resolved on HP-5; de via GC/MS
Enables stereoisomeric purity verification
Trend for 4-alkylcyclohexyl esters
Gas chromatography Diastereomer separation Quality control Stereoisomeric purity

Physicochemical Property Differentiation: cis-4-Isopropylcyclohexyl Acetate Exhibits Higher Water Solubility and Lower log Kow Compared to the Bulkier tert-Butyl Analog

EPI Suite estimation for cis-4-isopropylcyclohexyl acetate (CAS 15876-32-1) yields an estimated log Kow of 3.97, a water solubility of 21.4 mg·L⁻¹ (at 25 °C), and a vapor pressure of 0.123 mm Hg (16.4 Pa) at 25 °C [1]. In comparison, the structurally related woody acetate (cis-4-tert-butylcyclohexyl acetate, CAS 10411-92-4)—the closest commercial fragrance analog—has a reported log P of 4.8 and a water solubility of 4.16 mg·L⁻¹ at 25 °C . This difference of approximately 0.8 log units in lipophilicity and a ~5-fold difference in aqueous solubility is directly attributable to the smaller molecular volume of the isopropyl substituent versus the tert-butyl group. These differences affect formulation behavior in aqueous systems (e.g., solubilization requirements in water-based fragrances) and environmental partitioning predictions.

Physicochemical Profile
Cross-study comparable
log Kow 3.97; sol. 21.4 mg/L vs. t-Bu analog log P 4.8
Supports formulation property differentiation
EPI Suite estimates; comparator data from literature
Physicochemical profiling Environmental fate QSAR Formulation science

Biocatalytic Stereoselective Synthesis: cis-Isomer Produced with High Diastereoisomeric Excess via ADH-Catalyzed Ketone Reduction, Enabling Superior Isomeric Purity Procurement

Brenna et al. (2020) screened 18 commercial alcohol dehydrogenases (ADHs) for the stereoselective reduction of 4-isopropylcyclohexanone to produce 4-isopropylcyclohexanol with high cis-diastereoselectivity. Five ADHs (EVO30, ADH200, ADH441, ADH270, ADH420) achieved high conversions and diastereoisomeric excess values favoring the cis-isomer. ADH200 was particularly effective, enabling complete conversion (>99%) with high cis-selectivity in the presence of up to 30% 2-propanol as cosolvent [1]. The optimized continuous-flow process, combining in-line enzymatic reduction with in-line membrane-based extraction, produced cis-4-isopropylcyclohexanol with an isolation yield of 90% [1]. This stands in contrast to classical synthetic routes (liquid-phase hydrogenation of 4-alkylphenols over supported metal catalysts), which predominantly yield the thermodynamically more stable trans-isomer as the major product (typically 65–75% trans) [1]. While this biocatalytic evidence pertains to the alcohol precursor rather than the acetate directly, the alcohol is the immediate synthetic precursor to the acetate ester, and the stereochemical integrity established at the alcohol stage is preserved through standard acetylation protocols [2].

Biocatalytic Route
Class-level inference
ADH200 >99% conv., high cis-de, 90% yield
Supports high-de cis material sourcing
Continuous-flow enzymatic reduction; Brenna 2020
Biocatalysis Alcohol dehydrogenase Stereoselective reduction Green chemistry Continuous-flow synthesis

Evidence-Backed Application Scenarios for Cyclohexanol, 4-(1-methylethyl)-, acetate, cis- (CAS 15876-32-1)


High-Impact Functional Perfumery Formulations Requiring Maximum Odor Intensity per Unit Mass

The documented ~5-fold greater odor potency of cis-4-isopropylcyclohexanol compared to its trans-diastereomer [1]—and the established pattern that this cis potency advantage extends to the corresponding acetate esters—makes cis-enriched 4-isopropylcyclohexyl acetate the preferred procurement choice for functional perfumery applications (soaps, laundry care, household products) where olfactory impact must be maximized at minimal inclusion levels. By specifying high cis-isomeric purity, formulators can achieve equivalent odor intensity at substantially lower concentrations than with standard cis/trans mixtures, directly reducing raw material costs and minimizing potential fragrance allergen exposure. The diffusive leathery-floral character of the cis-isomer, described by professional perfumers as reminiscent of lilac, rose, and geranium, is the commercially valued olfactory profile associated with the trademarked ingredient Apo Patchone Coeur [1].

Controlled-Release Pro-Fragrance Systems Exploiting Stereochemistry-Dependent Hydrolysis Kinetics

The approximately two-fold faster alkaline hydrolysis rate of cis-4-isopropylcyclohexyl acetate relative to its trans-diastereomer [2] provides a stereochemical 'handle' for tuning the release kinetics of the fragrant alcohol in pro-fragrance or controlled-release formulations. In applications such as laundry detergents or surface cleaners where fragrance longevity depends on gradual ester hydrolysis under alkaline conditions, the cis-isomer can serve as a faster-release component while the trans-isomer provides extended release. Procurement of stereochemically defined cis- or trans-enriched material—rather than an undefined mixture—enables precise kinetic profiling and reproducible product performance, a capability not achievable with commodity-grade isomeric blends of variable composition.

Structure–Odor Relationship (SOR) Studies and QSAR Model Development for Alicyclic Fragrance Esters

The availability of stereochemically defined cis-4-isopropylcyclohexyl acetate with verified diastereoisomeric purity (potentially >90% de when sourced from biocatalytic production routes [3]) enables rigorous structure–odor relationship (SOR) investigations that require isomerically pure test compounds. Mixed-isomer materials confound SOR studies because the observed odor character is a composite of cis and trans contributions in undefined proportions. The demonstrated GC resolvability of cis- and trans-isomers [3] further supports analytical verification of isomeric purity, allowing researchers to correlate specific olfactory properties (threshold, character, tenacity) with defined stereochemistry. The comparative data on log Kow differences between isopropyl- and tert-butyl-substituted analogs [4] provide an additional dimension for QSAR model building linking molecular descriptors to fragrance performance.

Biocatalytic Process Development and Green Chemistry Route Scouting for Stereochemically Defined Fragrance Intermediates

The published continuous-flow biocatalytic process for producing cis-4-isopropylcyclohexanol with high diastereoisomeric purity using commercial ADHs (achieving >99% conversion, high cis-de, and 90% isolation yield) [3] establishes cis-4-isopropylcyclohexyl acetate as a case-study target for green chemistry route development. Industrial process chemists evaluating enzymatic versus chemocatalytic routes to stereochemically defined fragrance esters can use these benchmark data (conversion, de, yield, enzyme loading, residence time, cosolvent tolerance) as performance targets. The demonstrated compatibility of ADH200 with up to 30% 2-propanol cosolvent and the successful integration of in-line enzymatic reaction with in-line membrane extraction provide a validated technical framework for scaling stereoselective fragrance intermediate production.

Application
Selection Property
Validation Focus
Fragrance formulation olfactory intensity research
Cis-enrichment stereochemical purity
Odor threshold and character verification vs. cis/trans mixtures
Pro-fragrance release kinetics studies
Stereochemistry-dependent hydrolysis rate
Alkaline hydrolysis profile consistency
Structure–odor relationship (SOR) studies
Stereochemically pure cis isomer
Olfactory property correlation with stereochemistry
Biocatalytic route development
Enzymatic stereoselectivity benchmark
Conversion, de, and yield as performance targets
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